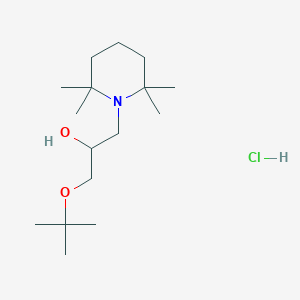
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a benzamide derivative that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in cancer cells is not fully understood. However, it is believed that N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have various biochemical and physiological effects in cells. In addition to its anti-cancer properties, N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has several advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various areas of research. However, there are also limitations to its use. N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in cells is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research involving N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One area of research is in the development of new cancer treatments. N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has shown potential in the treatment of neurodegenerative disorders, and further research is needed to determine its effectiveness in this area. Finally, research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in cells, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline and 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The reaction is catalyzed by a base such as triethylamine, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. Additionally, N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-9-4-5-12(11(17)7-9)22-13(23)8-2-1-3-10(6-8)24-15(20,21)14(18)19/h1-7,14H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOZCPIHSOXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)

![4-fluoro-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B6119420.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B6119422.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6119428.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119453.png)
![4-{[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6119469.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)
![4-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6119492.png)

